Naphthalene, 1,4-diisocyanato-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

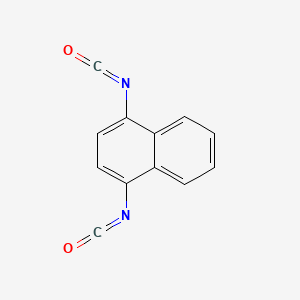

Naphthalene, 1,4-diisocyanato-: is an organic compound with the molecular formula C12H6N2O2. It is a derivative of naphthalene, where two isocyanate groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Naphthalene, 1,4-diisocyanato- typically involves the reaction of 1,4-diaminonaphthalene with phosgene or its derivatives. The process can be summarized in the following steps:

Hydrogenation: 1,4-dinitronaphthalene is hydrogenated in the presence of a catalyst and an organic solvent to produce 1,4-diaminonaphthalene.

Phosgenation: The 1,4-diaminonaphthalene is then reacted with phosgene or a phosgene equivalent such as diphosgene or triphosgene to form Naphthalene, 1,4-diisocyanato-.

Industrial Production Methods: The industrial production of Naphthalene, 1,4-diisocyanato- follows similar steps but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and environmental controls .

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1,4-diisocyanato- undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.

Polymerization: It can polymerize with diols to form polyurethanes, which are widely used in foams, elastomers, and coatings.

Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions:

Alcohols and Amines: React with isocyanate groups to form urethanes and ureas.

Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Solvents: Organic solvents like toluene and dichloromethane are commonly used to dissolve the reactants and control the reaction environment.

Major Products:

Polyurethanes: Formed by the reaction with diols.

Ureas: Formed by the reaction with amines.

Amines and Carbon Dioxide: Formed by hydrolysis

Scientific Research Applications

Chemistry: Naphthalene, 1,4-diisocyanato- is used as a building block in the synthesis of various polymers, particularly polyurethanes. Its reactivity with diols and diamines makes it a valuable compound in polymer chemistry.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of Naphthalene, 1,4-diisocyanato- are studied for their potential use in drug delivery systems and biomedical materials.

Industry: In the industrial sector, Naphthalene, 1,4-diisocyanato- is primarily used in the production of high-performance polyurethanes. These materials are used in coatings, adhesives, sealants, and elastomers. The compound’s ability to form strong and durable polymers makes it essential in automotive, construction, and aerospace industries .

Mechanism of Action

The mechanism of action of Naphthalene, 1,4-diisocyanato- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles to form covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers .

Comparison with Similar Compounds

1,5-Naphthalene diisocyanate: Another isomer with isocyanate groups at the 1 and 5 positions.

Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.

Methylenediphenyl diisocyanate (MDI): Another common diisocyanate used in polyurethane production.

Uniqueness: Naphthalene, 1,4-diisocyanato- is unique due to the positioning of its isocyanate groups, which affects its reactivity and the properties of the resulting polymers. Compared to its isomers and other diisocyanates, it offers distinct advantages in terms of the mechanical properties and thermal stability of the polymers formed .

Properties

CAS No. |

46494-42-2 |

|---|---|

Molecular Formula |

C12H6N2O2 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1,4-diisocyanatonaphthalene |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-5-6-12(14-8-16)10-4-2-1-3-9(10)11/h1-6H |

InChI Key |

SIZPGZFVROGOIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=C=O)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.